3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid
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Overview
Description
The compound “3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid” belongs to a class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is a purine analogue, which are important therapeutic tools due to their affinity to enzymes or receptors that are involved in critical biological processes .
Synthesis Analysis
The synthesis of this compound involves a series of steps. The new derivatives were prepared through suitable arylhydrazines, and upon successive conversion first to aminopyrazoles, they were converted then to 1,6-disubstituted pyrazolo [3,4- b ]pyridine-4-ones . This served as the starting point for the synthesis of the target compounds . Another method involves the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Scientific Research Applications
Catalytic Activity in Synthesis
Magnetically separable graphene oxide anchored sulfonic acid nanoparticles have been utilized to synthesize derivatives of pyrazolo[3,4-b]pyridine, demonstrating high catalytic activity and reusability. This process involves a one-pot, three-component reaction, highlighting the compound's potential in facilitating efficient chemical synthesis (Zhang et al., 2016).
Antimicrobial and Antitumor Properties
Studies have shown that certain pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial and antitumor activities. This includes activity against various bacteria and fungi, as well as potential effectiveness against liver cancer cell lines, indicating potential pharmaceutical applications (El-Borai et al., 2012).
Antibacterial Activities
Several 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have been synthesized and evaluated for their antibacterial properties. Some of these compounds demonstrated good antibacterial agent potential, suggesting their use in developing new antibacterial drugs (Maqbool et al., 2014).
Antiviral Activity
Research into 1H-pyrazolo[3,4-b]pyridine derivatives has revealed their potential in antiviral applications. These compounds have exhibited inhibitory effects against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus, highlighting their relevance in antiviral drug development (Bernardino et al., 2007).
Structural Analysis and Applications
Studies on the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives have provided insights into their physical and chemical properties, which could be relevant for material science and molecular engineering applications (Bahgat et al., 2009).
Mechanism of Action
Target of Action
It’s known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been of interest due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with enzymes or receptors involved in critical biological processes .
Mode of Action
It’s known that pyrazolo[3,4-b]pyridines can interact with their targets in a way that affects cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
Compounds with similar structures have been found to affect various cellular processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have shown various biological and pharmacological activities, including antitumor efficacy .
Properties
IUPAC Name |
3-(3,4,6-trimethyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-15(9-10-16(22)23)12(2)19-18-17(11)13(3)20-21(18)14-7-5-4-6-8-14/h4-8H,9-10H2,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBCHSORXMQXSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NN2C3=CC=CC=C3)C)C)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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